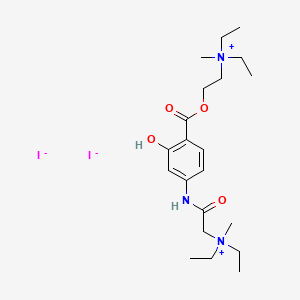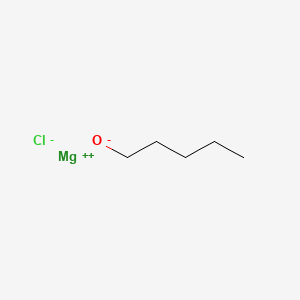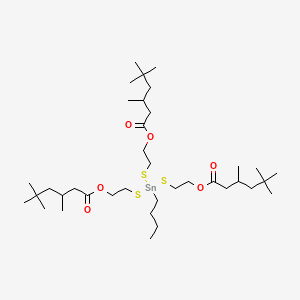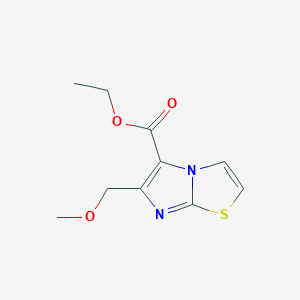
6'-Chloro-2-(2-methylpiperidino)-o-acetotoluidide, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6’-Chloro-2-(2-methylpiperidino)-o-acetotoluidide, hydrochloride is a chemical compound known for its diverse applications in medicinal chemistry and other scientific fields. This compound is characterized by the presence of a chloro group, a methylpiperidino moiety, and an acetotoluidide structure, making it a unique and valuable substance for various research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Chloro-2-(2-methylpiperidino)-o-acetotoluidide, hydrochloride typically involves multiple steps, including the introduction of the chloro group and the formation of the acetotoluidide structure. One common method involves the reaction of 2-chloroacetophenone with 2-methylpiperidine under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to enhance the reaction rate .
Industrial Production Methods
In an industrial setting, the production of 6’-Chloro-2-(2-methylpiperidino)-o-acetotoluidide, hydrochloride is typically scaled up using optimized reaction conditions to ensure high yield and purity. This may involve the use of large-scale reactors, precise temperature control, and continuous monitoring of reaction parameters to achieve consistent results .
Analyse Chemischer Reaktionen
Types of Reactions
6’-Chloro-2-(2-methylpiperidino)-o-acetotoluidide, hydrochloride undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as sodium hydroxide. The reactions are typically carried out under controlled conditions, including specific temperatures, pH levels, and solvent choices to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, hydrogenated compounds .
Wissenschaftliche Forschungsanwendungen
6’-Chloro-2-(2-methylpiperidino)-o-acetotoluidide, hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs and treatments for various diseases.
Wirkmechanismus
The mechanism of action of 6’-Chloro-2-(2-methylpiperidino)-o-acetotoluidide, hydrochloride involves its interaction with specific molecular targets and pathways within biological systems. This compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity and influencing various physiological processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 6’-Chloro-2-(2-methylpiperidino)-o-acetotoluidide, hydrochloride include other chloro-substituted acetotoluidides and piperidine derivatives. These compounds share structural similarities and may exhibit comparable chemical and biological properties .
Uniqueness
What sets 6’-Chloro-2-(2-methylpiperidino)-o-acetotoluidide, hydrochloride apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications .
Eigenschaften
CAS-Nummer |
77966-63-3 |
|---|---|
Molekularformel |
C15H22Cl2N2O |
Molekulargewicht |
317.3 g/mol |
IUPAC-Name |
N-(2-chloro-6-methylphenyl)-2-(2-methylpiperidin-1-ium-1-yl)acetamide;chloride |
InChI |
InChI=1S/C15H21ClN2O.ClH/c1-11-6-5-8-13(16)15(11)17-14(19)10-18-9-4-3-7-12(18)2;/h5-6,8,12H,3-4,7,9-10H2,1-2H3,(H,17,19);1H |
InChI-Schlüssel |
MZJVBBMILYWYPO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCC[NH+]1CC(=O)NC2=C(C=CC=C2Cl)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-(4-Fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]methyl-triphenylphosphanium](/img/structure/B13773818.png)


![2-[(4-chlorophenyl)sulfonylamino]pyrimidine-5-carboxylic acid](/img/structure/B13773832.png)




![[7-Acetyloxy-1-[2-(4-chlorophenyl)ethyl]-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium-6-yl] acetate;2-hydroxy-2-oxoacetate](/img/structure/B13773866.png)




